molecular formula C15H22N4O2S B2402473 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 332033-60-0

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No.: B2402473
CAS No.: 332033-60-0
M. Wt: 322.43
InChI Key: OTDVNLTYMMNEQM-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione (CAS 332033-60-0) is a synthetically modified purine-2,6-dione derivative with a molecular formula of C15H22N4O2S and a molecular weight of 322.43 g/mol . Its structure is characterized by distinct substituents at the 3, 7, and 8 positions of the purine core: a methyl group at position 3, a hexyl group contributing to lipophilicity at position 7, and a prop-2-enylsulfanyl (allyl thioether) group at position 8, which may enhance reactivity or binding interactions . This compound is a subject of interest in early-stage pharmacological research due to its diverse biological activities. In vitro studies suggest it exhibits promising antitumor properties by inducing apoptosis in cancer cell lines; proposed mechanisms include the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death . Furthermore, the compound has demonstrated anti-inflammatory effects in research models, showing a ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential for managing inflammatory conditions . Preliminary investigations also point to neuroprotective properties, where the compound has been shown to protect neuronal cells from oxidative stress-induced damage in experimental settings . The synthetic route to this compound typically involves multi-step organic reactions under anhydrous conditions to ensure high purity . As a specialized research chemical, this compound is provided For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h5H,2,4,6-10H2,1,3H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVNLTYMMNEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of application include:

Antitumor Activity

Research indicates that 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can induce apoptosis in various cancer cell lines. Mechanisms of action include:

  • Activation of Caspases : The compound activates caspases, which are crucial for the apoptotic process.
  • Modulation of Bcl-2 Family Proteins : It influences proteins that regulate apoptosis, leading to increased cell death in tumor cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the following mechanisms:

  • Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrate that it lowers levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
  • Potential Use in Rheumatic Diseases : Given its anti-inflammatory properties, it may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have adverse effects .

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Antitumor Study

In a study involving human breast cancer cell lines, treatment with this compound led to:

  • A significant reduction in cell viability.
  • Increased markers of apoptosis compared to control groups.

Anti-inflammatory Study

In an acute inflammation model:

  • Administration of the compound resulted in decreased levels of TNF-alpha and IL-6.
    This suggests its potential use in managing inflammatory conditions effectively.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress demonstrated:

  • A significant reduction in cell death when treated with the compound compared to untreated controls.
    This indicates its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula : C₁₅H₂₂N₄O₂S (as per ) or C₁₅H₂₄N₄O₂S (as per ).
  • Molecular Weight : 324.4 g/mol ().
  • SMILES : CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C .
  • Key Properties: XLogP3 = 3.4 (moderate lipophilicity), hydrogen bond donors = 1, acceptors = 4 .

Discrepancies in molecular formulas between sources (C₁₅H₂₂ vs.

Comparison with Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (313470-41-6) 7-hexyl, 3-methyl, 8-prop-2-enylsulfanyl C₁₅H₂₂/₂₄N₄O₂S 324.4 Lipophilic hexyl; allyl thioether
7-(2-Ethoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl) 7-(2-ethoxyethyl), 3-methyl, 8-(3-phenylpropylsulfanyl) C₁₉H₂₄N₄O₃S 404.5 Branched ether; aromatic sulfanyl
8-Ethylsulfanyl-7-allyl-3-methyl (313665-35-9) 7-allyl, 3-methyl, 8-ethylsulfanyl C₁₁H₁₄N₄O₂S 266.3 Small alkyl groups; high solubility
Istradefylline (USAN) 8-[(E)-3,4-dimethoxystyryl], 1,3-diethyl C₂₀H₂₄N₄O₄ 384.4 Styryl group; A₂A receptor antagonist
8-Mercapto-1-(tetrahydrofuran-2-ylmethyl) 8-mercapto, 1-(tetrahydrofuran-2-ylmethyl) C₁₃H₁₈N₄O₃S 318.4 Thiol group; cyclic ether substituent

Structural Differences and Implications

Position 7 Substituents: The hexyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., allyl in or 2-ethoxyethyl in ). This may improve membrane permeability but reduce aqueous solubility .

Position 8 Modifications: Prop-2-enylsulfanyl (allyl thioether) in the target compound vs. ethylsulfanyl () or mercapto (): Thioether groups generally increase stability compared to thiols (-SH), while allyl groups may confer reactivity for further functionalization . Styryl groups (e.g., in Istradefylline) enable conjugation with aromatic systems, critical for adenosine receptor antagonism .

Position 3 Substituents :

  • The methyl group is common across analogues, suggesting its role in maintaining the purine-dione scaffold’s conformational stability.

Pharmacokinetic Considerations

  • Metabolic Stability : Allyl thioethers may undergo oxidation to sulfoxides, necessitating stability studies .

Q & A

Q. How do steric and electronic effects of the hexyl and prop-2-enylsulfanyl groups influence reactivity?

  • Methodology : Perform Hammett analysis or frontier molecular orbital (FMO) calculations to quantify substituent effects. Compare experimental reaction rates (e.g., SN2 displacement) with computed activation energies .

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